Acetic acid;4-ethenoxybutan-1-ol

Description

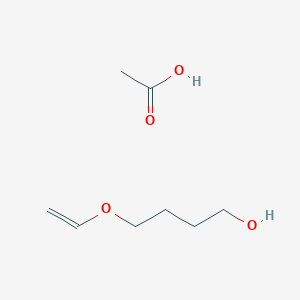

Acetic acid (C₂H₄O₂) is a simple carboxylic acid with widespread industrial applications, including as a solvent, in vinegar production, and in chemical synthesis . Its functional group (-COOH) enables coordination with metal ions, making it effective in modifying adsorbents like sludge-based biochar (SBB) for uranium recovery .

4-Ethenoxybutan-1-ol (C₆H₁₂O₂) is an ether-alcohol compound. The ethenoxy group (CH₂=CH-O-) may confer reactivity distinct from ethoxy analogs, though direct studies are sparse.

Properties

CAS No. |

86351-08-8 |

|---|---|

Molecular Formula |

C8H16O4 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

acetic acid;4-ethenoxybutan-1-ol |

InChI |

InChI=1S/C6H12O2.C2H4O2/c1-2-8-6-4-3-5-7;1-2(3)4/h2,7H,1,3-6H2;1H3,(H,3,4) |

InChI Key |

SAGRZRKVPRBKFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C=COCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-ethenoxybutan-1-ol typically involves the esterification of acetic acid with 4-ethenoxybutan-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, where acetic acid and 4-ethenoxybutan-1-ol are fed into the system, and the product is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-ethenoxybutan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a carbonyl compound.

Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.

Substitution: The ether group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium ethoxide (NaOEt) can be used for substitution reactions

Major Products

Oxidation: Produces carbonyl compounds such as aldehydes or ketones.

Reduction: Yields alcohols and acetic acid.

Substitution: Forms various substituted ethers

Scientific Research Applications

Acetic acid;4-ethenoxybutan-1-ol has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

Industry: Utilized in the production of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of acetic acid;4-ethenoxybutan-1-ol involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing acetic acid and 4-ethenoxybutan-1-ol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to act as a substrate for enzymes and its role in modifying the chemical environment of reactions .

Comparison with Similar Compounds

Comparison of Acetic Acid with Similar Compounds

Acetic Acid vs. Other Biochar Modifiers

Acetic acid-modified SBB (ASBB) outperforms unmodified SBB and other acid-treated biochars in uranium (U(VI)) adsorption (Table 1).

Table 1: Performance of Biochar Modifiers in Uranium Recovery

Key Findings :

- Dual Mechanism: Acetic acid enhances porosity and introduces -COOH groups, enabling monodentate coordination with U(VI) . Competing modifiers like HNO₃ increase surface area but lack carboxyl functionality .

- Kinetics : ASBB achieves equilibrium in 5 minutes, 6× faster than unmodified SBB .

- Reusability : ASBB retains 93% efficiency after multiple cycles, surpassing Fe₃O₄-modified biochar (~85% retention) .

Comparison of 4-Ethenoxybutan-1-ol with Similar Ether-Alcohols

Limited data exists for 4-ethenoxybutan-1-ol, but analogs like 4-ethoxybutan-1-ol and 2-butoxyethanol provide insights:

Table 2: Properties of Ether-Alcohol Compounds

Key Observations :

- Reactivity: The ethenoxy group (vinyl ether) may undergo polymerization or hydrolysis, unlike ethoxy analogs .

- Toxicity: Glycol ethers like 2-butoxyethanol are regulated due to toxicity, but 4-ethenoxybutan-1-ol’s safety profile remains unstudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.